SX-517

Descripción general

Descripción

SX-517 es un antagonista dual de los receptores de quimiocinas CXCR1 y CXCR2, que contiene ácido bórico. Es conocido por su capacidad significativa para inhibir la inflamación al dirigirse a estos receptores. El compuesto ha mostrado resultados prometedores tanto en estudios in vitro como in vivo, lo que lo convierte en una herramienta valiosa en la investigación científica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

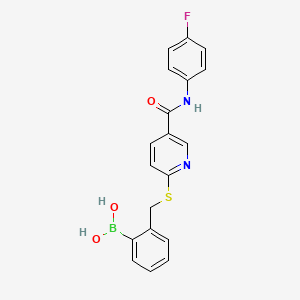

La síntesis de SX-517 implica la preparación de ácido 2-[5-(4-fluorofenilcarbamoil)piridin-2-ilsulfánilmetil]fenilbórico. La ruta sintética típicamente incluye los siguientes pasos:

Formación del derivado de piridina: Esto implica la reacción de 2-cloropiridina con tiourea para formar 2-mercaptopiridina.

Acoplamiento con el ácido fenilbórico: La 2-mercaptopiridina se acopla luego con isocianato de 4-fluorofenilo para formar el producto deseado.

Métodos de Producción Industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética anterior para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

SX-517 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en la parte del ácido bórico.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean típicamente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran el uso de agentes halogenantes o nucleófilos.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The primary applications of SX-517 can be categorized as follows:

-

Anti-inflammatory Research

- In Vivo Studies : this compound has been shown to significantly inhibit inflammation in murine models at a dosage of 0.2 mg/kg intravenously. This highlights its potential for treating conditions characterized by excessive inflammation .

- Mechanistic Insights : Studies have demonstrated that this compound can effectively block the recruitment of PMNs to sites of inflammation, which is crucial in diseases like rheumatoid arthritis and chronic obstructive pulmonary disease .

-

Cancer Research

- Tumor Microenvironment Modulation : Given the role of CXCR1 and CXCR2 in tumor progression, this compound may be explored as a therapeutic agent to modulate the tumor microenvironment, potentially inhibiting metastasis and enhancing the efficacy of existing cancer therapies .

- Combination Therapies : The compound's ability to reduce inflammatory signaling pathways may complement other cancer treatments, making it a candidate for combination therapy studies .

-

Pharmacological Development

- Novel Pharmacophore : this compound represents a new class of chemokine antagonists with unique structural properties that could lead to the development of more effective drugs targeting similar pathways .

- Structure-Activity Relationship Studies : Ongoing research into the structure-activity relationship (SAR) of this compound aims to optimize its pharmacokinetic properties and enhance its therapeutic index .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-inflammatory Research | Inhibition of PMN recruitment and inflammation in murine models | Significant reduction in inflammation (0.2 mg/kg) |

| Cancer Research | Modulation of tumor microenvironment and potential use in combination therapies | Potential to inhibit metastasis |

| Pharmacological Development | Exploration as a novel pharmacophore for drug development | Represents a new class of chemokine antagonists |

Case Studies

- Case Study on Inflammation

- Case Study on Cancer Metastasis

Mecanismo De Acción

SX-517 ejerce sus efectos al antagonizar los receptores de quimiocinas CXCR1 y CXCR2. Estos receptores están involucrados en la activación y el reclutamiento de células polimorfonucleares a través de la unión de quimiocinas como CXCL1 y CXCL8. Al inhibir estos receptores, this compound reduce eficazmente la inflamación y las respuestas celulares relacionadas .

Comparación Con Compuestos Similares

Compuestos Similares

AZ10397767: Un inhibidor basado en tiazolopirimidina para CXCR2 y CCR2.

SCH527123: Otro antagonista de CXCR2 con propiedades antiinflamatorias similares.

Unicidad

SX-517 es único debido a su parte de ácido bórico, que proporciona propiedades químicas y mecanismos de acción distintos en comparación con otros antagonistas de CXCR1/2. Su inhibición no competitiva y su capacidad significativa para suprimir la inflamación lo convierten en un compuesto valioso tanto en la investigación como en las posibles aplicaciones terapéuticas .

Actividad Biológica

SX-517, a boronic acid derivative, is a novel noncompetitive antagonist targeting the chemokine receptors CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various pathological conditions, including cancer and chronic inflammatory diseases. The discovery of this compound marks a significant advancement in the development of chemokine antagonists, offering potential therapeutic avenues for conditions characterized by excessive inflammation.

This compound operates primarily by inhibiting the signaling pathways activated by the chemokines CXCL1 and CXCL8. In human polymorphonuclear cells (PMNs), this compound effectively blocks CXCL1-induced calcium flux with an IC50 value of 38 nM, demonstrating its potency as a CXCR1/2 antagonist. Notably, it does not interfere with calcium flux induced by other inflammatory mediators such as C5a, fMLF, or PAF, indicating a selective action on CXCR1 and CXCR2 pathways .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies aimed at optimizing its pharmacological properties. The compound was derived from a series of S-substituted 6-mercapto-N-phenyl-nicotinamides. Key findings from these studies include:

- Inhibition Potency : this compound showed noncompetitive inhibition of [^35S]GTPγS binding in HEK293 cells expressing CXCR2 with an IC50 of 60 nM.

- In Vivo Efficacy : In murine models, this compound significantly reduced neutrophil influx and inflammation when administered intravenously at a dose of 0.2 mg/kg .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Solubility : It is soluble in 0.1 N HCl, which enhances its absorption.

- Plasma Stability : Improved stability compared to earlier compounds in its class.

- Bioavailability : Demonstrated oral bioavailability in rat models, suggesting potential for oral administration in clinical settings .

Preclinical Studies

Several preclinical studies have highlighted the therapeutic potential of this compound:

Clinical Implications

The biological activity of this compound suggests its potential utility in treating diseases associated with chronic inflammation and cancer. Its selective action on CXCR1/2 may provide therapeutic benefits without the broad immunosuppressive effects seen with other anti-inflammatory agents.

Propiedades

Número CAS |

1240494-13-6 |

|---|---|

Fórmula molecular |

C19H16BFN2O3S |

Peso molecular |

382.2 g/mol |

Nombre IUPAC |

[2-[[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]sulfanylmethyl]phenyl]boronic acid |

InChI |

InChI=1S/C19H16BFN2O3S/c21-15-6-8-16(9-7-15)23-19(24)13-5-10-18(22-11-13)27-12-14-3-1-2-4-17(14)20(25)26/h1-11,25-26H,12H2,(H,23,24) |

Clave InChI |

VZRIHFZJVIOJBE-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |

SMILES canónico |

B(C1=CC=CC=C1CSC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)(O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SX-517; SX 517; SX517. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.